molecular formula C19H18N4O B6033757 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Cat. No. B6033757
M. Wt: 318.4 g/mol
InChI Key: DRVUOGLUTXJUTI-HYARGMPZSA-N
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Description

1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been widely studied in scientific research. HPEH is a hydrazone derivative that has been synthesized for its potential use in various biomedical applications, including cancer treatment and diagnosis.

Mechanism of Action

The exact mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment and diagnosis. However, one limitation of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone-based therapeutics for cancer treatment. Another area of research is the optimization of the synthesis method to improve the yield and purity of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone and its potential side effects.

Synthesis Methods

The synthesis of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves the reaction of 4-methyl-6-phenyl-2-pyrimidinylhydrazine with 4-hydroxyacetophenone in the presence of a catalyst. The product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in cancer treatment and diagnosis. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been investigated for its ability to selectively target cancer cells while sparing normal cells.

properties

IUPAC Name

4-[(E)-C-methyl-N-[(4-methyl-6-phenylpyrimidin-2-yl)amino]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-12-18(16-6-4-3-5-7-16)21-19(20-13)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVUOGLUTXJUTI-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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